6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound characterized by a fused pyrazole-pyrimidine scaffold. Key structural features include a mercapto (-SH) group at position 6 and a methyl (-CH₃) group at position 1 (Figure 1). The mercapto group enhances reactivity, enabling interactions with biological targets such as enzymes or receptors, while the methyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-methyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-10-4-3(2-7-10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOABGLOSTBYANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402303 | |
| Record name | NSC1396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-27-0 | |
| Record name | NSC1396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-mercapto-1-methylpyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyrimidine rings.
Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties.
Scientific Research Applications
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity effectively.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Anticancer Activity : Aryl substitutions (e.g., nitrobenzylidene in 10e ) enhance antitumor potency by improving target binding .
- Enzyme Inhibition : Mercapto-containing derivatives (e.g., 3g ) show strong xanthine oxidase inhibition, likely due to sulfur-mediated interactions with enzyme active sites .
Biological Activity
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in oncology and enzymatic inhibition. Its unique structure features a fused ring system that combines pyrazole and pyrimidine moieties, which are prevalent in various biologically active molecules.
The biological activity of this compound primarily involves its role as an enzyme inhibitor , specifically targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been linked to its potential as an anticancer agent, particularly in breast cancer models.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent inhibitory activity compared to non-cancerous MCF10A cells, where it displayed a 19-fold lesser effect .
In Vivo Studies
In animal models, treatment with this compound has inhibited lung metastasis in TNBC more effectively than known treatments such as TAE226. This suggests its potential as a therapeutic agent in controlling metastatic disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared to other compounds within the pyrazolopyrimidine class:
| Compound Name | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | CDK2 | 0.126 | Potent against MDA-MB-231 |
| PF-04447943 | PDE9A | Not specified | Known for different kinase inhibition |
| 6-Mercapto-3-methyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one | Various kinases | Not specified | Related biological activities |
The presence of the mercapto group in this compound enhances its reactivity and selectivity towards specific targets compared to other derivatives .
Case Study: Anticancer Activity
In a study involving xenograft models of breast cancer, treatment with this compound resulted in significant tumor regression. The pharmacodynamics indicated that the compound not only inhibited tumor growth but also affected the phosphorylation status of retinoblastoma protein, a critical regulator of the cell cycle .
Mechanistic Insights
Further mechanistic studies have revealed that the compound's inhibitory effects on CDK2 lead to altered cell cycle progression and apoptosis in cancer cells. This was evidenced by increased levels of caspase activation in treated cells compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
